molecular formula C8H10O2 B148822 Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) CAS No. 130384-72-4

Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI)

Cat. No. B148822
M. Wt: 138.16 g/mol
InChI Key: AYKOYAPVNGAFOH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI), also known as (R)-5-Hydroxy-1,3-cyclohexadiene-1-carboxaldehyde, is a chemical compound that has been of interest to researchers due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body, including the NF-κB pathway and the MAPK pathway.

Biochemical And Physiological Effects

Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been shown to have several biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, as well as neuroprotective effects. It has also been shown to have insecticidal properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) in lab experiments is its relatively simple synthesis method. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the research on Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI). One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its insecticidal properties and develop it into a potential insecticide. Additionally, further research is needed to fully understand its mechanism of action and how it can be targeted for specific pathways.

Synthesis Methods

The synthesis of Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) can be achieved through several methods. One of the most common methods is the oxidation of (R)-Carvone, which is a natural product obtained from caraway or spearmint oil. The oxidation is usually carried out using a combination of potassium permanganate and sodium hydroxide.

Scientific Research Applications

Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI) has been found to have insecticidal properties, making it a potential candidate for the development of insecticides.

properties

CAS RN

130384-72-4

Product Name

Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)-(9CI)

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

1-[(5R)-5-hydroxycyclohexa-1,3-dien-1-yl]ethanone

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-4,8,10H,5H2,1H3/t8-/m0/s1

InChI Key

AYKOYAPVNGAFOH-QMMMGPOBSA-N

Isomeric SMILES

CC(=O)C1=CC=C[C@@H](C1)O

SMILES

CC(=O)C1=CC=CC(C1)O

Canonical SMILES

CC(=O)C1=CC=CC(C1)O

synonyms

Ethanone, 1-(5-hydroxy-1,3-cyclohexadien-1-yl)-, (R)- (9CI)

Origin of Product

United States

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